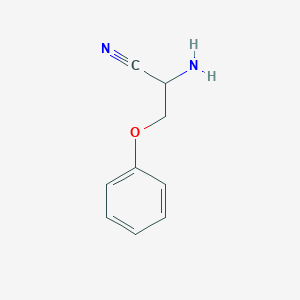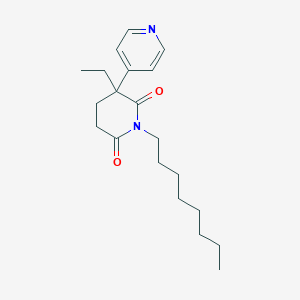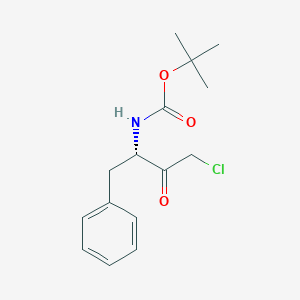
(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone
Descripción general
Descripción
(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a phenyl group attached to a butanone backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Chlorination: The protected amino acid derivative is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Butanone Backbone: The chlorinated intermediate undergoes a series of reactions, including nucleophilic substitution and oxidation, to form the final butanone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted butanones, alcohols, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-1-chloro-4-phenyl-2-butanone: Lacks the tert-butoxycarbonyl protecting group.
(3S)-3-(Methoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl.
(3S)-3-(Tert-butoxycarbonyl)amino-1-bromo-4-phenyl-2-butanone: Has a bromine atom instead of chlorine.
Uniqueness
The presence of the tert-butoxycarbonyl protecting group in (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone provides enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDNFBATYIEIE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432942 | |
| Record name | tert-Butyl [(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102123-74-0 | |
| Record name | N-Boc phenylalanyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102123-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-(-)-3-tert-Butoxycarbonylamino-1-chloro-4-phenyl-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102123740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl [(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV1OR154Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone in organic synthesis?
A1: this compound serves as a key starting material in the synthesis of (2S,3S)-1,2-epoxy-3-(tert-butoxycarbonyl)amino-4-phenylbutane []. This epoxide is a valuable building block for various pharmaceuticals and biologically active compounds. The specific stereochemistry of the starting material is crucial for achieving the desired stereochemistry in the final product.
Q2: Can you describe the production method of (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanol highlighted in the research?
A2: The research describes a novel method for producing (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanol, a precursor to the aforementioned epoxide. The method involves a stereoselective reduction of this compound using sodium borohydride (NaBH4) in methanol at low temperatures []. This method is reported to be efficient, cost-effective, and suitable for industrial scale production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


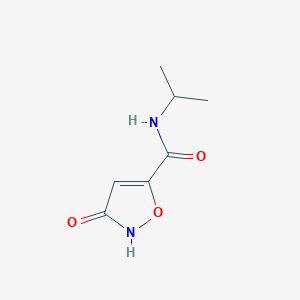
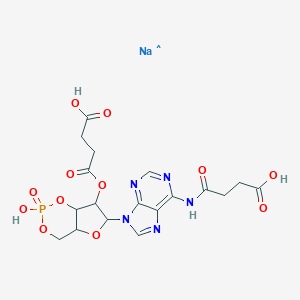
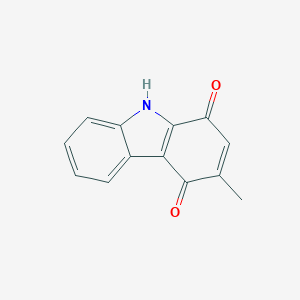

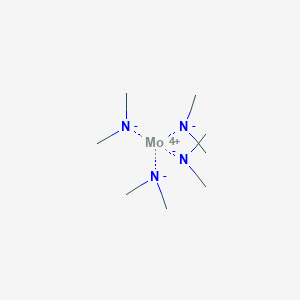
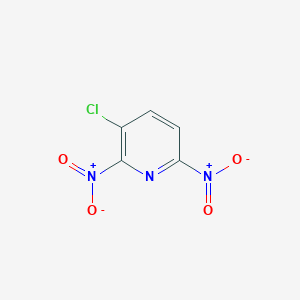
![N-[(4-chlorophenyl)methyl]dodecanamide](/img/structure/B8941.png)
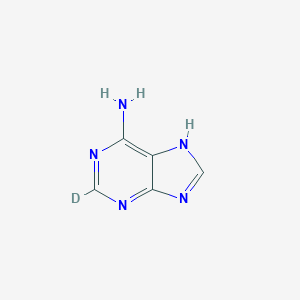
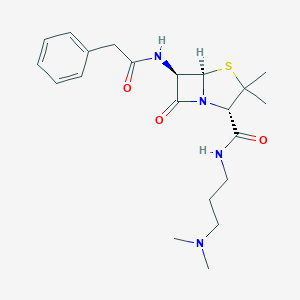
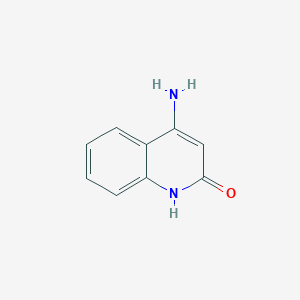
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
